5-((Tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride
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Overview
Description
5-((Tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H17ClO4S and a molecular weight of 256.75 g/mol . It is known for its unique structure, which includes a tetrahydrofuran ring and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride typically involves the reaction of tetrahydrofuran with a suitable sulfonyl chloride precursor under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography, is common to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
5-((Tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Scientific Research Applications
5-((Tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((Tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of new compounds. The tetrahydrofuran ring provides stability and enhances the solubility of the compound in various solvents .
Comparison with Similar Compounds
Similar Compounds
- 5-((Tetrahydrofuran-2-yl)oxy)pentane-1-sulfonyl chloride
- 5-((Tetrahydrofuran-4-yl)oxy)pentane-1-sulfonyl chloride
- 5-((Tetrahydropyran-3-yl)oxy)pentane-1-sulfonyl chloride
Uniqueness
5-((Tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride is unique due to the position of the tetrahydrofuran ring, which influences its reactivity and stability. The specific arrangement of atoms in this compound allows for distinct chemical behavior compared to its analogs .
Properties
Molecular Formula |
C9H17ClO4S |
---|---|
Molecular Weight |
256.75 g/mol |
IUPAC Name |
5-(oxolan-3-yloxy)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO4S/c10-15(11,12)7-3-1-2-5-14-9-4-6-13-8-9/h9H,1-8H2 |
InChI Key |
XPSOMPPMPOJAFU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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